molecular formula C15H22O4 B2487853 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid CAS No. 932924-40-8

5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid

Cat. No.: B2487853
CAS No.: 932924-40-8
M. Wt: 266.337
InChI Key: HJQICCBNSZLORY-UHFFFAOYSA-N
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Description

5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3311~3,7~]decane]-5-carboxylic acid is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The preparation methods for 5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid are not widely documented. Generally, the synthesis of such complex organic compounds involves multiple steps and specific synthetic routes. These routes often require precise reaction conditions and the use of specialized reagents .

Chemical Reactions Analysis

5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid include:

The uniqueness of 5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid lies in its specific molecular configuration and the resulting chemical properties.

Properties

IUPAC Name

5-methylspiro[1,3-dioxane-2,2'-adamantane]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-14(13(16)17)7-18-15(19-8-14)11-3-9-2-10(5-11)6-12(15)4-9/h9-12H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQICCBNSZLORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C3CC4CC(C3)CC2C4)OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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